

Spectroscopic Characterization of n-Amylmethyldichlorosilane: A Technical Guide

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Compound of Interest

Compound Name: *n*-Amylmethyldichlorosilane

Cat. No.: B080199

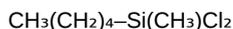
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Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **n-Amylmethyldichlorosilane** (C₆H₁₄Cl₂Si), a reactive organosilicon compound. As experimentally derived spectra for this specific molecule are not readily available in public databases, this document synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers and professionals in synthetic chemistry, materials science, and drug development, offering a robust framework for the identification and characterization of functionalized chlorosilanes. Detailed experimental protocols, safety considerations for handling this moisture-sensitive compound, and a holistic interpretation of the combined spectroscopic data are presented.

Introduction and Molecular Structure

n-Amylmethyldichlorosilane, also known as dichloromethyl(pentyl)silane, is an organosilane featuring a central silicon atom bonded to a methyl group, an n-amyl (pentyl) group, and two reactive chlorine atoms. Its chemical structure is:



The presence of the dichlorosilyl functional group makes the molecule highly susceptible to hydrolysis, reacting readily with moisture to release hydrochloric acid (HCl). This reactivity is fundamental to its utility in materials science, particularly in surface modification and polymer synthesis, but also necessitates careful handling and characterization in inert environments. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of the compound after synthesis or before use in further applications. This guide provides the foundational spectroscopic data necessary for such verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For **n-Amylmethyldichlorosilane**, we anticipate distinct signals for the methyl and n-amyl groups, with chemical shifts influenced by the electronegative chlorine atoms and the silicon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show six distinct signals corresponding to the six unique proton environments in the molecule. The electronegativity of the SiCl₂ moiety will cause a significant downfield shift for the protons on the carbons directly attached to the silicon atom (the Si-CH₃ and the α-CH₂ of the amyl group).

Predicted ¹H NMR Data (Referenced to TMS at 0.0 ppm)

Assigned Protons	Label	Predicted δ (ppm)	Predicted Multiplicity	Integration	Causality of Chemical Shift & Splitting
Si-CH ₃	a	0.8 - 1.2	Singlet (s)	3H	Protons are on a carbon directly bonded to silicon, deshielded relative to a typical alkane methyl group. No adjacent protons cause splitting.
Si-CH ₂ -CH ₂ -	b	1.0 - 1.5	Triplet (t)	2H	Protons are alpha to the silicon, leading to a downfield shift. They are split by the two adjacent protons on carbon 'c'.
-CH ₂ -CH ₂ -CH ₂ -	c	1.3 - 1.6	Multiplet (m)	2H	Experiences splitting from protons on both adjacent carbons ('b' and 'd'), resulting in a complex multiplet.
-CH ₂ -CH ₂ -CH ₃	d	1.2 - 1.5	Multiplet (m)	2H	Similar to a standard alkane methylene group, split by protons on carbons 'c' and 'e'.
-CH ₂ -CH ₃	e	0.8 - 1.0	Triplet (t)	3H	The terminal methyl group is least affected by the silicon center and appears in the typical alkane region. It is split by the two adjacent protons on carbon 'd'.

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Caption: Predicted ¹H NMR spin-spin coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon environment. The carbons directly bonded to silicon will be significantly influenced by it, appearing at a characteristic downfield position compared to a simple alkane.[1]

Predicted ¹³C NMR Data (Referenced to TMS at 0.0 ppm)

Assigned Carbon	Label	Predicted δ (ppm)	Causality of Chemical Shift
Si-CH ₃	C1	5 - 10	The methyl carbon is directly attached to silicon, resulting in a distinct upfield shift compared to other carbons.
Si-CH ₂ -	C2	18 - 25	The α -carbon of the amyl chain is deshielded by the direct attachment to the silicon center.
-CH ₂ -CH ₂ -	C3	30 - 35	The β -carbon shows a chemical shift closer to that of a typical alkane.
-CH ₂ -CH ₂ -	C4	22 - 28	The γ -carbon is in a standard alkane environment.
-CH ₂ -CH ₃	C5	22 - 25	The δ -carbon is in a standard alkane environment.
-CH ₃	C6	13 - 15	The terminal methyl carbon is the most shielded and appears furthest upfield.[2]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Due to the compound's high reactivity with moisture, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
- **Solvent Selection:** Use a dry, deuterated, and non-protic solvent such as benzene-d₆ (C₆D₆) or chloroform-d (CDCl₃) that has been stored over molecular sieves.
- **Procedure:** a. In an inert atmosphere, add ~5-10 mg of **n-Amylmethyldichlorosilane** to a dry NMR tube. b. Add ~0.6 mL of the chosen deuterated solvent via a dry syringe. c. Cap the NMR tube securely. If not in a glovebox, the tube should be sealed with a septum and parafilm. d. Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). e. Process the data, referencing the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the key functional groups within the molecule. The spectrum will be dominated by alkane C-H vibrations and highly characteristic absorptions from the Si-Cl bonds.

Predicted Characteristic IR Absorptions

The key diagnostic peaks will be the strong Si-Cl stretches, which confirm the presence of the dichlorosilyl moiety.[3]

Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Structural Assignment
2960 - 2850	C-H Stretch	Strong	n-Amyl and methyl groups
1465 - 1450	C-H Bend (Methylene)	Medium	-CH ₂ - groups of the amyl chain
1380 - 1370	C-H Bend (Methyl)	Medium	-CH ₃ groups
1260 - 1250	Si-CH ₃ Symmetric Bend	Medium-Strong	Methyl group attached to silicon
850 - 800	Si-C Stretch	Medium	Si-C bonds
550 - 450	Si-Cl Stretch	Very Strong	Asymmetric and symmetric stretches of the SiCl ₂ group

Experimental Protocol: IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is required. An Attenuated Total Reflectance (ATR) accessory is ideal as it minimizes sample preparation.
- Sample Preparation (ATR Method): a. Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry. b. In a fume hood, quickly apply a small drop of the neat liquid **n-Amylmethyldichlorosilane** directly onto the center of the ATR crystal. c. Immediately acquire the spectrum. The compound is volatile, so a rapid scan is necessary.
- Sample Preparation (Transmission Method): a. Use salt plates (e.g., NaCl or KBr) that are completely free of moisture. b. In a fume hood, place a small drop of the liquid sample on one plate and cover with the second plate to create a thin film. c. Immediately place the plates in the spectrometer's sample holder and acquire the spectrum.
- Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the alkyl and dichlorosilyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and crucial structural information through its fragmentation pattern. A key diagnostic feature will be the isotopic pattern generated by the two chlorine atoms.

Molecular Ion and Isotopic Pattern

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), with a mass difference of two units. For a fragment containing two chlorine atoms, this results in a characteristic cluster of peaks:

- M⁺: Contains two ³⁵Cl atoms.
- [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
- [M+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1. The molecular weight of **n-Amylmethyldichlorosilane** (with two ³⁵Cl atoms) is 184.1 g/mol. Therefore, we predict a cluster of peaks at $m/z = 184, 186, \text{ and } 188$.

Predicted Fragmentation Pattern

The molecular ion is expected to be of low abundance due to the ease of fragmentation. The fragmentation will be driven by the cleavage of bonds adjacent to the silicon atom and within the alkyl chain.^[4]

Predicted Key Fragments in Mass Spectrometry

m/z (for ³⁵ Cl)	Predicted Ion Structure	Fragmentation Pathway
184, 186, 188	$[\text{C}_5\text{H}_{11}\text{Si}(\text{CH}_3)\text{Cl}_2]^+$	Molecular Ion (M^+)
169, 171, 173	$[\text{C}_4\text{H}_8\text{Si}(\text{CH}_3)\text{Cl}_2]^+$	Loss of CH_3 radical ($\bullet\text{CH}_3$) from M^+
149, 151	$[\text{Si}(\text{CH}_3)\text{Cl}_2]^+$	Loss of amyl radical ($\bullet\text{C}_5\text{H}_{11}$) from M^+
113	$[\text{C}_5\text{H}_{11}\text{Si}(\text{CH}_3)\text{Cl}]^+$	Loss of Cl radical ($\bullet\text{Cl}$) from M^+
71	$[\text{C}_5\text{H}_{11}]^+$	Amyl cation
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation from amyl chain fragmentation

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Caption: Primary fragmentation pathways.

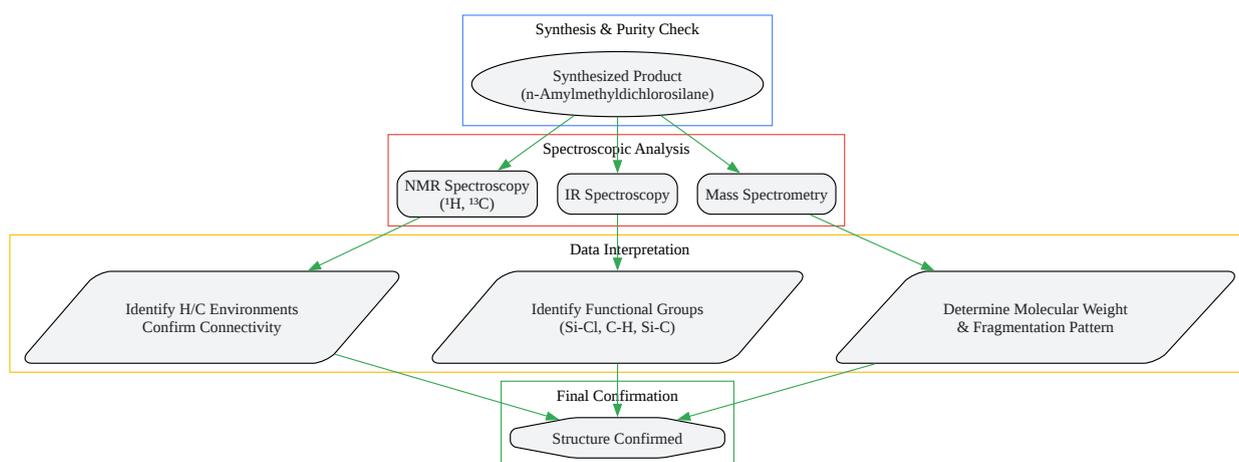
Experimental Protocol: Mass Spectrometry

- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is the standard instrument for this analysis.
- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, dry, and inert solvent like hexane or dichloromethane.
- **GC Parameters:** a. **Injector:** Use a split/splitless injector at a temperature of ~200-250°C. b. **Column:** A standard non-polar capillary column (e.g., DB-5ms) is suitable. c. **Oven Program:** Start at a low temperature (e.g., 50°C) and ramp up to ~250°C at a rate of 10-20°C/min.

- MS Parameters: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 35 to 300 to ensure all relevant fragments are detected.
- Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound. Identify the molecular ion cluster and major fragment ions, comparing them to the predicted values.

Holistic Spectroscopic Analysis Workflow

The confirmation of **n-Amylmethyldichlorosilane**'s structure is a multi-step process where each spectroscopic technique provides complementary information.



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